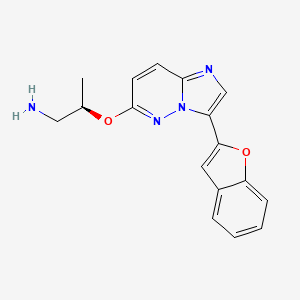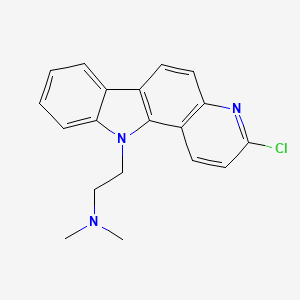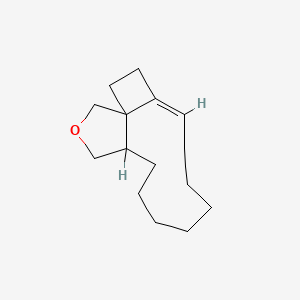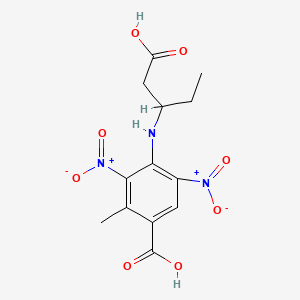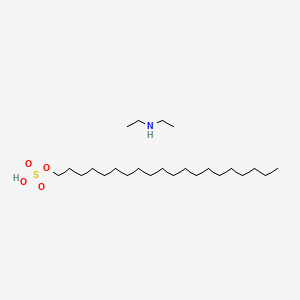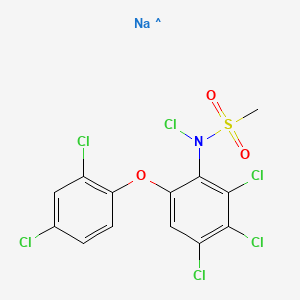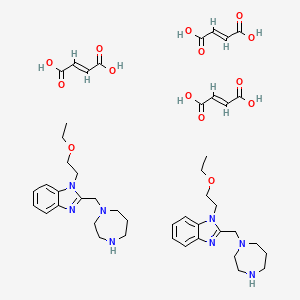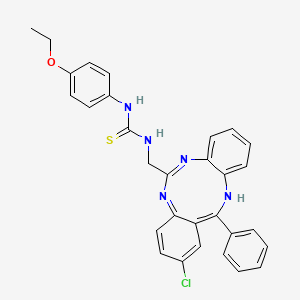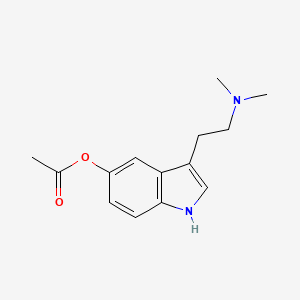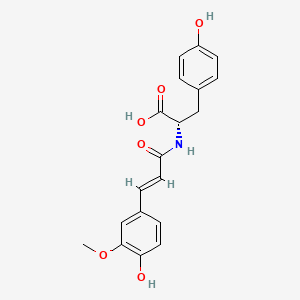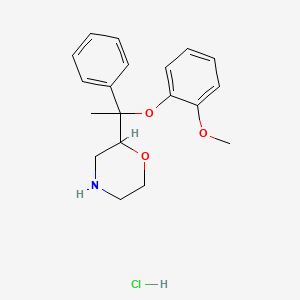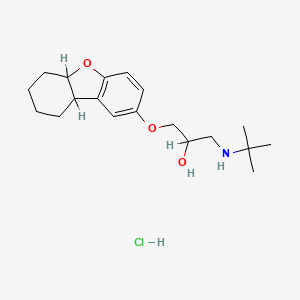
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound. It is characterized by its unique molecular structure, which includes a dibenzofuran moiety and a tertiary amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the dibenzofuran core, the introduction of the amino group, and the final coupling with 2-propanol. Common reagents used in these reactions include halogenated intermediates, amines, and alcohols. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The dibenzofuran moiety can be reduced under specific conditions.
Substitution: The hydroxyl group in 2-propanol can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could act as a ligand for specific receptors or enzymes, influencing biological pathways.
Medicine
Potential medical applications include its use as a precursor for drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((dibenzofuranyl)oxy)-, hydrochloride
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((benzofuranyl)oxy)-, hydrochloride
Uniqueness
The uniqueness of 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)-, hydrochloride lies in its specific dibenzofuran structure and the presence of a tertiary amine group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
119952-83-9 |
|---|---|
Formule moléculaire |
C19H30ClNO3 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
1-(5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO3.ClH/c1-19(2,3)20-11-13(21)12-22-14-8-9-18-16(10-14)15-6-4-5-7-17(15)23-18;/h8-10,13,15,17,20-21H,4-7,11-12H2,1-3H3;1H |
Clé InChI |
OHWFLFIMJTUVJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC2=C(C=C1)OC3C2CCCC3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


